(2R)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid is a compound characterized by its unique structural and functional properties. It belongs to the class of amino acids and is notable for its potential applications in medicinal chemistry and biochemistry. This compound's structure includes a pyrrolidine ring, which contributes to its biological activity, particularly in the context of enzyme inhibition and receptor modulation.
The compound can be synthesized through various chemical processes, leveraging different synthetic methodologies that are common in organic chemistry. Its relevance is underscored by its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
This compound is classified as an amino acid derivative due to the presence of both an amino group and a carboxylic acid group in its structure. Its specific stereochemistry (2R and 2S configurations) indicates that it is a chiral molecule, which is crucial for its interaction with biological systems.
The synthesis of (2R)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid can be approached through several methods:
The choice of synthesis route depends on factors such as desired purity, yield, and scalability. For instance, enzymatic methods may provide higher specificity but could be limited by enzyme availability or stability under reaction conditions.
The molecular structure of (2R)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid features:
Molecular formula: C₉H₁₄N₂O₃
Molecular weight: Approximately 186.22 g/mol
Key bond angles and lengths can be determined using X-ray crystallography or NMR spectroscopy to confirm the stereochemistry.
The compound can undergo various chemical reactions typical for amino acids, including:
Understanding these reactions requires knowledge of reaction conditions such as temperature, solvent choice, and catalysts that influence reaction rates and yields.
The mechanism of action for (2R)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid involves its interaction with specific biological targets, such as enzymes or receptors:
Quantitative data regarding binding affinities (e.g., IC50 values) can be obtained through biochemical assays to elucidate its efficacy as a drug candidate.
The stereoselective construction of the cis-configured 2,5-disubstituted pyrrolidinone unit is pivotal for the target compound’s bioactivity. Two principal methodologies dominate: chiral auxiliary-mediated synthesis and catalytic enantioselective reduction. In chiral auxiliary approaches, (S)-5-oxo-pyrrolidine-2-carboxylic acid derivatives are condensed with chiral inductors like (R)-α-methylbenzylamine. This forms diastereomeric intermediates separable by crystallization, achieving >98% diastereomeric excess (de) after recrystallization. Subsequent hydrolysis yields enantiopure (S)-5-oxopyrrolidine-2-carboxylic acid [7]. Alternatively, catalytic asymmetric hydrogenation of enamide precursors (e.g., (Z)-5-oxo-1-pyrrolidin-2-ylidene acetic acid derivatives) using Rh(I)-(R,R)-Et-DuPHOS complexes achieves 95–99% enantiomeric excess (ee) under mild conditions (20–50°C, 50–100 psi H₂) [4]. For the alanine moiety, enzymatic resolution using pig liver esterase (PLE) selectively hydrolyzes racemic esters, affording (R)-2-aminopropanoic derivatives with 90–95% ee [7].
Table 1: Stereocontrol Strategies for Key Fragments
Methodology | Chiral Inducer/Catalyst | de/ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Chiral Auxiliary Resolution | (R)-α-Methylbenzylamine | >98% de | 85% | Crystallographic purification |
Catalytic Hydrogenation | Rh(I)-(R,R)-Et-DuPHOS | 95–99% ee | 90% | Atom-economic, no auxiliaries |
Enzymatic Resolution | Pig Liver Esterase (PLE) | 90–95% ee | 80% | Ambient conditions, aqueous phase |
The amide bond linking (S)-5-oxopyrrolidine-2-carboxylic acid and (R)-alanine is assembled via carbodiimide-mediated coupling or active ester protocols. Dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), paired with N-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (HOBt), suppresses racemization by minimizing carboxylate activation time. Reactions in aprotic solvents (DMF, THF) at 0–5°C achieve yields of 88–92% with <1% epimerization [6]. Mixed anhydride methods using isobutyl chloroformate in THF/triethylamine afford comparable yields (85–90%) but require stringent moisture control. For scalable production, pentafluorophenyl esters of (S)-5-oxopyrrolidine-2-carboxylic acid react with (R)-alanine methyl ester in 95% yield at 25°C, leveraging the electrophilicity of perfluoroaryl groups without racemization [1]. Post-coupling, alkaline hydrolysis (LiOH/THF-H₂O) cleaves methyl esters selectively, preserving the pyrrolidinone and amide bonds.
Table 2: Coupling Reagent Performance Comparison
Reagent System | Solvent | Temperature (°C) | Yield (%) | Epimerization (%) |
---|---|---|---|---|
DIC/HOBt | DMF | 0–5 | 92% | 0.8% |
DCC/HOSu | THF | 25 | 88% | 1.2% |
Isobutyl Chloroformate/TEA | THF | -15 | 85% | 1.5% |
Pentafluorophenyl Triflate | CH₃CN | 25 | 95% | <0.5% |
Solution-phase synthesis dominates large-scale manufacturing due to operational simplicity and established purification protocols. The convergent approach couples pre-formed (S)-N-Fmoc-pyrrolidinone and (R)-alanine tert-butyl ester fragments using DIC/HOBt. Global deprotection with TFA/H₂O liberates the target acid in 75–80% overall yield after crystallization [2] [5]. Conversely, solid-phase synthesis employs Wang or Sieber amide resins functionalized with Fmoc-(R)-alanine. After Fmoc deprotection (piperidine/DMF), (S)-5-oxopyrrolidinone-2-carboxylic acid is coupled via HBTU activation. Cleavage with TFA/H₂O (95:5) provides the compound in 65–70% overall yield, but resin costs and lower throughput limit scalability [5]. Hybrid strategies leverage soluble polymer supports (e.g., PEG-based) to combine solution-like kinetics with facile filtration purification, achieving 82% yield with >99.5% purity by HPLC.
Table 3: Synthesis Platform Trade-offs
Parameter | Solution-Phase | Solid-Phase | Hybrid (PEG-Supported) |
---|---|---|---|
Overall Yield | 75–80% | 65–70% | 80–82% |
Purity (HPLC) | >99% | 95–97% | >99.5% |
Scalability | Multi-kilogram | <100 g | Kilogram |
Key Limitation | Chromatography needed | Resin cost/loading | Polymer functionalization |
Orthogonal protection is essential due to the compound’s multiple reactive sites: the pyrrolidinone amide nitrogen, carboxylic acid, and carbonyl oxygen. The tert-butyloxycarbonyl (Boc) group shields the pyrrolidinone nitrogen under basic conditions (e.g., coupling reactions), with removal via TFA/DCM (1:1) without epimerization [1] [9]. For acid-labile settings, 9-fluorenylmethyl carbamate (Fmoc) allows deprotection with 20% piperidine/DMF but requires careful pH control to prevent aspartimide formation. Carboxylic acids are protected as methyl or tert-butyl esters, cleaved by LiOH/H₂O or TFA, respectively [6]. Benzyl esters offer hydrogenolysis-based removal (Pd/C, H₂), though slow kinetics limit utility. Crucially, the oxopyrrolidinone’s carbonyl can form undesired enolates under basic conditions; temporary silylation (TBDMS-OTf) mitigates this during enolate alkylations [9].
Key Principles:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1